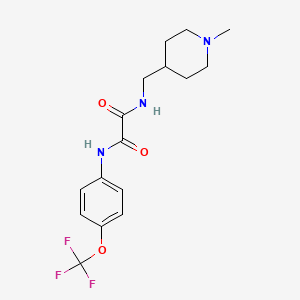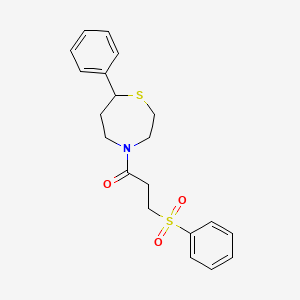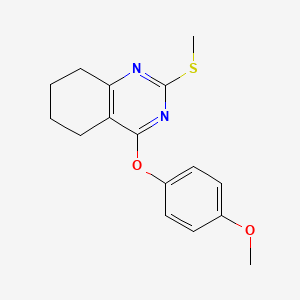
4-(4-Methoxyphenoxy)-2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-Methoxyphenoxy)-2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazoline is a chemical compound that is widely used in scientific research. It is a member of the quinazoline family of compounds and has been found to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Anticancer Activity
Research has identified compounds with structural similarities to 4-(4-Methoxyphenoxy)-2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazoline as potent anticancer agents. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been discovered as a potent apoptosis inducer with significant efficacy in breast and other cancer models, demonstrating high blood-brain barrier penetration and suggesting potential for treating brain tumors (Sirisoma et al., 2009). This underscores the promise of quinazoline derivatives in oncology, particularly for cancers that are difficult to treat due to barrier constraints.
Tubulin Polymerization Inhibition
Another significant area of application is the inhibition of tubulin polymerization, a critical process in cell division. Compounds such as methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate have been identified for their promising antiproliferative activity towards human cancer cells, attributed to their ability to inhibit tubulin polymerization and induce G2/M cell cycle arrest in cancer cells (Minegishi et al., 2015). This action mechanism is crucial for developing new anticancer therapies targeting the microtubule dynamics essential for cellular division.
Antibacterial Activity
The antibacterial potential of related quinazoline compounds has been explored, with findings indicating significant activity against various bacterial strains. For instance, 3-(3-methoxyphenyl)-2-methylsulfanyl-3Hquinazolin-4-one and its derivatives have shown efficacy against Staphylococcus aureus, Bacillus species, and Escherichia coli, among others, highlighting their potential as new antibacterial agents (Osarumwense, 2022).
Molecular Docking Studies
Molecular docking studies on tetrahydroquinoline derivatives reveal their inhibitory effects towards inflammatory, cancer, retinoic acid, cholesterol esterase, parasitic, and microbial proteins. Such studies highlight the multifunctional nature of these compounds and underscore their potential as lead molecules in developing treatments for a range of diseases, from inflammation and cancer to microbial infections (Nair et al., 2014).
properties
IUPAC Name |
4-(4-methoxyphenoxy)-2-methylsulfanyl-5,6,7,8-tetrahydroquinazoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-19-11-7-9-12(10-8-11)20-15-13-5-3-4-6-14(13)17-16(18-15)21-2/h7-10H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFUQMMQISFRYLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC3=C2CCCC3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methoxyphenoxy)-2-(methylsulfanyl)-5,6,7,8-tetrahydroquinazoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

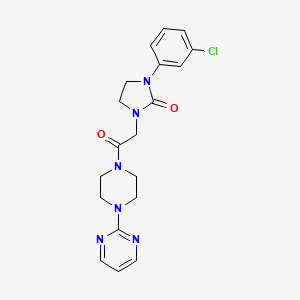
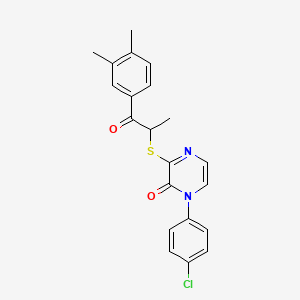
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2560800.png)
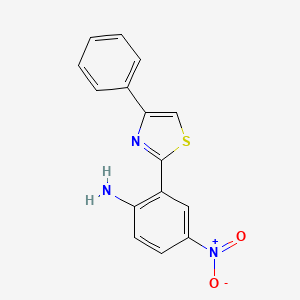
![S-(2-((4-fluorobenzo[d]thiazol-2-yl)amino)-2-oxoethyl) ethanethioate](/img/structure/B2560806.png)
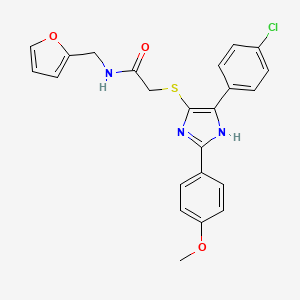
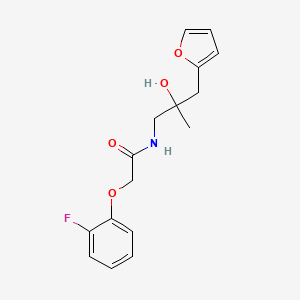
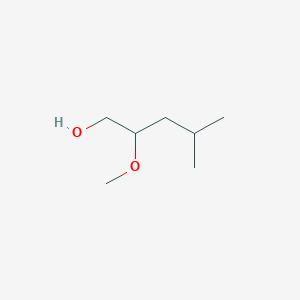
![2-{(E)-[(3-fluoro-4-methoxyphenyl)imino]methyl}phenol](/img/structure/B2560813.png)
